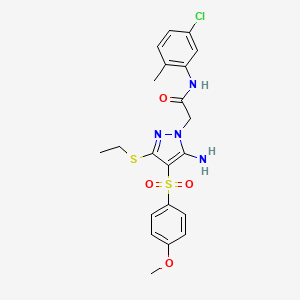

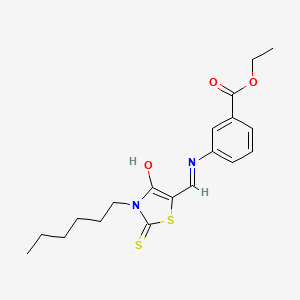

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

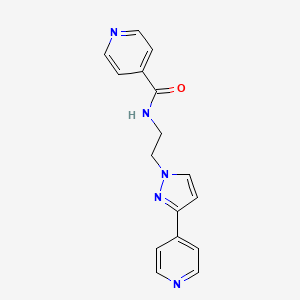

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, commonly known as NOCC, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of 2H-chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of similar compounds often involves a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .Molecular Structure Analysis

The molecular structure of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is based on the 2H-chromene scaffold, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been found to have significant antimicrobial activity . In particular, compounds synthesized from 6-nitro-4-methyl coumarinyl chloroacetate and 2-amino thiazines have shown antibacterial potency against E. coli with MIC values of 50µg/mL .

Antifungal Activity

The compound also exhibits antifungal properties . For instance, one of the synthesized compounds demonstrated better antifungal potency (MIC=200µg/mL) against C. albicans when compared with griseofulvin .

Antitubercular Activity

The compound has shown promising antitubercular activity . Compounds synthesized from it were found to be encouraging against M. tuberculosis H37Rv, with MIC values of 62.5µg/mL and 98-99% inhibition .

Antioxidant Activity

The compound has been found to have high radical scavenging efficacies . The newly synthesized compounds were found to have IC50 values of 33.99±0.301 and 35.35±0.470µg/mL±SD in DPPH and ABTS bioassay .

Anticancer Activity

The 2H/4H-chromene scaffold, which includes the compound, has been found to exhibit noteworthy anticancer potency .

Anticonvulsant Activity

The 2H/4H-chromene scaffold, which includes the compound, has also been found to exhibit anticonvulsant activity .

Antidiabetic Activity

The 2H/4H-chromene scaffold, which includes the compound, has been found to exhibit antidiabetic activities .

Inhibitory Activity Against Monoamine Oxidase (MAO)

The 2H/4H-chromene scaffold, which includes the compound, has been found to exhibit inhibitory activity against monoamine oxidase .

Mecanismo De Acción

Target of Action

The primary target of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . PL is an enzyme that plays a crucial role in the digestion of dietary fats. Inhibition of PL can reduce the absorption of fats, which can be beneficial in the treatment of conditions like obesity .

Mode of Action

The compound interacts with its target, pancreatic lipase, and inhibits its activity. This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from breaking down dietary fats .

Biochemical Pathways

The inhibition of pancreatic lipase affects the lipid metabolism pathway. Normally, pancreatic lipase breaks down dietary triglycerides into monoglycerides and free fatty acids, which can be absorbed by the intestines. By inhibiting pancreatic lipase, the compound reduces the breakdown and subsequent absorption of dietary fats .

Result of Action

The primary result of the compound’s action is the inhibition of fat absorption in the digestive tract. This can lead to a decrease in caloric intake from fats, which could potentially aid in weight loss and the treatment of obesity .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the stomach and intestines can affect the compound’s solubility and stability, which in turn can influence its absorption and efficacy. Additionally, the presence of other compounds, such as food or other medications, can also impact the compound’s absorption and overall effect .

Propiedades

IUPAC Name |

6-nitro-2-oxo-N-phenylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMMIVPXGAPYKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2427991.png)

![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)